CTCE-9908 is a synthetic peptide analog of the chemokine stromal cell-derived factor 1 (SDF-1), also known as CXCL12. [, ] Chemokines are a family of small signaling proteins that play a crucial role in cell migration and trafficking, particularly in the immune and hematopoietic systems. [] CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4, meaning it binds to the receptor and blocks the binding of its natural ligand, CXCL12. [, ] This interaction disrupts the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. [, , ] CTCE-9908 is a valuable research tool for studying the role of the CXCL12/CXCR4 axis in these processes and for exploring its potential as a therapeutic target.
While the exact details of CTCE-9908 synthesis are not explicitly described in the provided literature, it is mentioned as a synthetic peptide analog of SDF-1. [, ] Peptide synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. [] SPPS is a widely used technique that involves anchoring the growing peptide chain to a solid support, allowing for efficient addition of amino acids and removal of byproducts. [] The specific amino acid sequence and modifications introduced in CTCE-9908 to confer its antagonistic properties would necessitate specific coupling and deprotection strategies during SPPS.
CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4. [, ] It binds to CXCR4, preventing the binding of its natural ligand, CXCL12. [, ] This binding event inhibits the activation of downstream signaling pathways typically triggered by CXCL12, including those involving Akt, Erk, and JAK2. [, , ] By interfering with CXCR4 signaling, CTCE-9908 disrupts processes like cell migration, invasion, and survival that are regulated by the CXCL12/CXCR4 axis. [, , , ] For example, in prostate cancer models, CTCE-9908 has been shown to inhibit tumor metastasis and growth by blocking CXCR4-mediated signaling and reducing tumor cell proliferation. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: